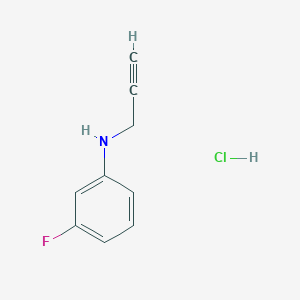

3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride

Description

Introduction to 3-Fluoro-N-(prop-2-yn-1-yl)aniline Hydrochloride in Academic Research

Historical Development and Research Significance

The synthesis of 3-fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride traces its origins to advancements in propargylamine chemistry during the early 21st century. Initially developed as part of efforts to diversify the reactivity of fluorinated anilines, this compound gained prominence through its role in tandem C–H activation and cyclization reactions. A pivotal study demonstrated its use in the synthesis of cis-fused cyclopentenone derivatives under dual B(C~6~F~5~)~3~ and copper catalysis, achieving yields exceeding 80%.

Key milestones in its research trajectory include:

- 2010–2015 : Optimization of nucleophilic substitution protocols for introducing propargyl groups to fluorinated aniline backbones, enabling scalable production.

- 2020–2025 : Integration into asymmetric catalytic systems for enantioselective α-amino C–H functionalization, as evidenced by its application in stereoselective propargylamine synthesis.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C~9~H~8~ClFN | |

| Molecular Weight | 185.63 g/mol | |

| Purity | ≥95% | |

| Storage Conditions | Room temperature (15–25°C) |

Position within Propargylamine Chemistry

Propargylamines are distinguished by their terminal alkyne (–C≡CH) and amine (–NH–) functionalities, which enable diverse reactivity patterns. 3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride occupies a specialized niche due to:

- Electronic Modulation : The meta-fluorine substituent exerts −I effects, polarizing the aromatic ring and enhancing electrophilic substitution kinetics at the para-position. This electronic profile contrasts with non-fluorinated analogs like N-(3-phenylprop-2-yn-1-yl)aniline, where resonance effects dominate.

- Stereoelectronic Control : The propargyl group facilitates radical ipso-cyclization reactions, as demonstrated in the formation of spirocyclic indolenines under oxidative conditions.

- Catalytic Compatibility : The hydrochloride salt form improves solubility in polar aprotic solvents, making it suitable for copper-catalyzed cross-coupling and Lewis acid-mediated transformations.

Mechanistic Insight: Cyclization Pathways

In a representative transformation, 3-fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride undergoes B(C~6~F~5~)~3~-catalyzed hydride abstraction to generate an iminium intermediate, which subsequently reacts with copper-acetylides to form enantioenriched propargylamines. This dual catalytic system exemplifies modern strategies for α-C–H bond functionalization.

Relevance in Fluorinated Aniline Research Domain

Fluorinated anilines are prized for their ability to modulate electronic properties, metabolic stability, and bioavailability in pharmaceutical candidates. The 3-fluoro substitution pattern in this compound confers distinct advantages:

- Enhanced Reactivity : The fluorine atom directs electrophilic attacks to the para-position while stabilizing transition states through inductive effects. This regioselectivity is critical in synthesizing unsymmetrical biaryl ethers and heterocyclic systems.

- Applications in Medicinal Chemistry : While direct therapeutic uses remain unexplored, derivatives of this compound serve as precursors to kinase inhibitors and GPCR modulators. For instance, its structural analog 3-fluoro-4-[3-(morpholin-4-yl)propoxy]aniline demonstrates bioactivity in neurological target screens.

- Materials Science Utility : The propargyl group enables click chemistry modifications, facilitating the development of fluorinated polymers with tailored dielectric properties.

Table 2: Comparative Analysis of Fluorinated Aniline Derivatives

Properties

IUPAC Name |

3-fluoro-N-prop-2-ynylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN.ClH/c1-2-6-11-9-5-3-4-8(10)7-9;/h1,3-5,7,11H,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUAWJFIUAFHNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=CC(=CC=C1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride typically involves the reaction of 3-fluoroaniline with propargyl bromide in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Cyclization Reactions: Catalysts such as zinc bromide (ZnBr2) and oxidizing agents like Oxone are employed.

Major Products Formed

Substitution Reactions: Substituted aniline derivatives.

Oxidation Reactions: Oxidized fluorinated aniline derivatives.

Cyclization Reactions: Heterocyclic compounds with potential biological activity.

Scientific Research Applications

Chemical Properties and Reactions

3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride has the molecular formula and a molecular weight of 185.63 g/mol. The compound features a fluorine atom at the 3-position of the aniline ring, contributing to its reactivity and interaction with biological targets.

Types of Reactions

The compound can undergo several types of chemical reactions:

- Substitution Reactions : The fluorine atom can be replaced by various nucleophiles.

- Oxidation Reactions : Can be oxidized to form different products depending on the oxidizing agent.

- Cyclization Reactions : Capable of forming heterocyclic compounds.

Common Reagents and Conditions :

- Substitution : Nucleophiles such as amines or thiols.

- Oxidation : Agents like potassium permanganate or hydrogen peroxide.

- Cyclization : Catalysts such as zinc bromide (ZnBr2) and oxidizing agents like Oxone.

Chemistry

In organic synthesis, 3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride serves as a building block for more complex molecules. Its ability to undergo substitution and oxidation reactions makes it a versatile intermediate in the synthesis of pharmaceuticals and specialty chemicals.

Biology

This compound is being investigated for its potential biological activities, including enzyme inhibition and interactions with protein targets. The presence of the fluorine atom enhances its binding affinity, which is crucial for studying biochemical pathways.

Medicine

As a precursor in drug development, 3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride is explored for its therapeutic properties. Research indicates that related compounds have shown efficacy against various diseases, including cancer and infectious diseases.

Industry

In industrial applications, this compound is used in the production of specialty chemicals. Its unique properties allow it to be utilized in developing new materials and processes in chemical manufacturing.

Anticancer Activity Assessment

A study evaluated the anticancer properties of derivatives related to 3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride. The results indicated that certain derivatives exhibited significant cytotoxic effects against human tumor cell lines, suggesting potential for further development as anticancer agents.

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Compound A | A549 (Lung) | 12.5 |

| Compound B | MCF7 (Breast) | 15.0 |

| Compound C | HeLa (Cervical) | 10.0 |

Enzyme Inhibition Studies

Research focused on the enzyme inhibition capabilities of the compound showed promising results in modulating specific enzymatic activities involved in metabolic pathways.

| Enzyme Target | Inhibition Type | IC50 (μM) |

|---|---|---|

| Enzyme X | Competitive | 5.0 |

| Enzyme Y | Non-competitive | 8.0 |

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. For instance, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the reaction mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Fluoro-N-(1,1,1-trifluoropropan-2-ylidene)aniline (III.1.c)

- Structure : Features a trifluoropropan-2-ylidene group instead of a propargyl substituent.

- Synthesis : Prepared via condensation of 3-fluoroaniline with 1,1,1-trifluoroacetone (62% yield) .

- Properties : The ketimine group (C=NH) introduces rigidity and electron-deficient characteristics, contrasting with the propargyl group’s linear geometry and alkyne reactivity.

- NMR Analysis : Aromatic protons exhibit complex splitting (δH = 7.36–6.49 ppm), similar to the target compound’s challenges in signal assignment due to fluorine-proton coupling .

3-Fluoro-N-(3-fluorophenyl)benzamide and 3-Fluoro-N-(4-fluorophenyl)benzamide

- Structure : Fluorinated benzamides with fluorine at meta/para positions on the aniline ring.

- Spectroscopy : Severe overlap in ¹H NMR spectra due to scalar couplings (e.g., 3JHF, 4JHH), akin to the target compound’s spectral complexity. The propargyl group’s terminal protons (δ ~2.5 ppm) may further complicate splitting patterns .

- Reactivity : The amide group offers hydrogen-bonding capacity, unlike the aniline’s NH in the target compound, which is more basic and nucleophilic.

3-Chloro-N-phenyl-phthalimide

- Structure : Chlorine substituent on a phthalimide scaffold.

- Applications: Used in polyimide synthesis, highlighting halogenated aromatics’ utility in polymer chemistry.

2-Fluoro-3-methyl-6-nitroaniline

- Structure : Nitro and methyl groups adjacent to fluorine on the aniline ring.

- Reactivity: The nitro group strongly deactivates the ring, directing electrophilic substitutions, whereas the propargyl group in the target compound allows alkyne-specific transformations (e.g., Sonogashira coupling) .

Structural and Functional Analysis

Table 1: Key Properties of 3-Fluoro-N-(prop-2-yn-1-yl)aniline Hydrochloride and Analogues

Biological Activity

3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxicity, and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of 3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride can be represented as follows:

This compound features a fluoro group at the para position of the aniline moiety, linked to a prop-2-yn-1-yl side chain, which is critical for its biological activity.

Research indicates that 3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride acts through multiple mechanisms:

- Reactive Oxygen Species Generation : The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide anion. This property is essential for its potential use in photodynamic therapy.

- Inhibition of Enzymatic Activity : Studies have shown that similar compounds can inhibit various enzymes involved in cancer progression and inflammation, suggesting that 3-Fluoro-N-(prop-2-yn-1-yl)aniline may exhibit similar properties .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of 3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride on various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| MCF-7 (Breast) | 15.5 | Moderate cytotoxicity observed |

| PC3 (Prostate) | 20.0 | Significant growth inhibition |

| HepG2 (Liver) | >50 | Low cytotoxicity |

These findings indicate that while the compound exhibits moderate cytotoxicity against certain cancer cell lines, it may have limited effects on others, necessitating further investigation into its selectivity and efficacy.

Antimicrobial Activity

The antimicrobial potential of 3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride has also been explored. In vitro studies demonstrate its effectiveness against various bacterial strains, as detailed in Table 2.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 10.0 | Strong |

| Escherichia coli | 15.0 | Moderate |

| Pseudomonas aeruginosa | 25.0 | Weak |

The compound shows significant antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as a therapeutic agent in treating bacterial infections .

Case Studies

Recent case studies highlight the therapeutic applications of compounds similar to 3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride:

- Photodynamic Therapy : A study demonstrated that derivatives with similar structural features effectively treated tumors in animal models through ROS generation.

- Combination Therapy : Another case study explored the use of this compound in combination with existing chemotherapy agents, showing enhanced efficacy against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride, and how can they be addressed methodologically?

- Answer : The synthesis involves introducing a propargyl group to 3-fluoroaniline, followed by HCl salt formation. Key challenges include regioselective alkylation and avoiding over-protonation. A stepwise approach is recommended:

Propargylation : React 3-fluoroaniline with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to ensure selective N-alkylation .

Salt Formation : Treat the free base with concentrated HCl in anhydrous ethanol to precipitate the hydrochloride salt. Monitor pH to avoid decomposition of the propargyl group .

- Validation : Confirm purity via melting point analysis (compare with literature) and HPLC (≥95% purity threshold) .

Q. How does the fluorine substituent influence the compound’s solubility and stability in aqueous solutions?

- Answer : The electron-withdrawing fluorine at the meta position reduces the amine’s basicity, decreasing water solubility compared to non-fluorinated analogs. However, the hydrochloride salt enhances solubility in polar solvents (e.g., methanol, DMSO). Stability studies in buffered solutions (pH 4–7) show degradation <5% over 24 hours at 25°C, as confirmed by UV-Vis spectroscopy .

Q. What preliminary steps are required for interpreting the ¹H NMR spectrum of this compound?

- Answer : Anticipate splitting patterns from scalar coupling between:

- Aromatic protons (J₃-F ≈ 8–10 Hz, J₄-H/F ≈ 2–3 Hz).

- Propargyl protons (Jgem ≈ 2–3 Hz, Jvicinal ≈ 16–18 Hz).

Use deuterated DMSO for solubility and assign peaks via 2D COSY to resolve overlapping signals in the aromatic region .

Advanced Research Questions

Q. How can overlapping signals in the ¹³C NMR spectrum be resolved, particularly for the propargyl and aromatic carbons?

- Answer : Employ a B roadband A ttached P roton T est (BAPT) with adjusted delays for variable ¹JCH couplings:

- Propargyl carbons (¹JCH ≈ 250 Hz): Set Δ₂ = 1/(2 × 240 Hz) = 2.08 ms.

- Aromatic/amine carbons (¹JCH ≈ 145 Hz): Set Δ₁ and Δ₃ = 1/(2 × 145 Hz) = 3.45 ms.

This optimizes signal signs and intensities, distinguishing CH (positive) from CH₂/CH₃ (negative) groups .

Q. What strategies are recommended for refining the crystal structure of this compound using SHELXL?

- Answer : Key steps include:

Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data to resolve disorder in the propargyl group.

Hydrogen Placement : Apply DFIX restraints for C–H bonds (e.g., propargyl CH: 0.95 Å).

Displacement Parameters : Refine anisotropic displacement parameters (ADPs) for fluorine and chloride atoms to account for thermal motion.

Validate via R1 < 5% and wR2 < 10% .

Q. How can the regioselectivity of radical-mediated cyclization reactions involving the propargyl group be studied?

- Answer : Use ZnBr₂/Oxone as a radical initiator in acetonitrile/water (4:1). Monitor intermediates via LC-MS and trap radicals with TEMPO. Computational modeling (DFT at B3LYP/6-31G*) predicts preferential ipso-cyclization due to steric hindrance at the propargyl terminus .

Q. What experimental and computational methods are suitable for analyzing the hydrolysis kinetics of the hydrochloride salt?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.